REACTION_CXSMILES
|
NC1C=CC(C[C@@H:7]([C:9]([OH:11])=[O:10])N)=CC=1.[OH-].[K+].O.[C:17]([O-:20])(=[O:19])[CH3:18].[La+3:21].[C:22]([O-:25])(=[O:24])[CH3:23].C([O-])(=O)C.C(C1C=CC=C(C(=O)C)N=1)(=O)C>CO.C(Cl)(Cl)Cl>[C:9]([O-:11])(=[O:10])[CH3:7].[La+3:21].[C:17]([O-:20])(=[O:19])[CH3:18].[C:22]([O-:25])(=[O:24])[CH3:23] |f:1.2,3.4.5.6.7,11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
triamine trihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.188 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C[C@H](N)C(=O)O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
O.C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.104 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)C(C)=O
|
Type
|
CUSTOM
|
Details
|
with stirring, to a reaction vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
ADDITION
|
Details
|
the clear pale yellow filtrate was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under reflux conditions for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the orange colored solution thereby produced
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of unreacted europium acetate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
ultimately yielding a solid product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the yellow-orange filtrate was gradually diluted with diethylether
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in anhydrous methanol
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring to approximately 300 mL of chilled anhydrous diethylether
|
Type
|
CUSTOM
|
Details
|
The pale yellow powdery solid thus formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over phosphorous pentoxide
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |